Product packaging for 1,3-Bis(methylthio)propane(Cat. No.:CAS No. 24949-35-7)

1,3-Bis(methylthio)propane

Cat. No.: B1594173
CAS No.: 24949-35-7
M. Wt: 136.3 g/mol
InChI Key: JIZDZCFZPMIBPK-UHFFFAOYSA-N
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Description

Significance within Organosulfur Chemistry

The significance of 1,3-Bis(methylthio)propane in organosulfur chemistry stems from its structure as a flexible dithioether. Thioethers are an important class of compounds in organic synthesis, and the 1,3-disubstituted propane (B168953) backbone is a common structural motif. Research on related compounds highlights the synthetic utility of this framework. For instance, derivatives like 1,3-bis(methylthio)allyllithium are used as intermediates in the synthesis of α,β-unsaturated aldehydes. orgsyn.org

The sulfur atoms in this compound possess lone pairs of electrons, allowing them to act as nucleophiles or as ligands in coordination chemistry. While this specific compound is not as widely studied as other chelating agents, research into more complex derivatives showcases the importance of the propane-dithioether backbone. For example, 1,3-bis(2-pyridylmethylthio)propane has been used to synthesize nickel(II) complexes, forming stable octahedral structures. researchgate.net This demonstrates the capacity of the N₂S₂ donor set, derived from the this compound structure, to coordinate with metal centers, an area of interest for developing new catalysts and materials. researchgate.net

Interdisciplinary Research Relevance

The applications of this compound extend into interdisciplinary fields, most notably food science and flavor chemistry. Volatile sulfur compounds are well-known for their potent aromas and are key contributors to the flavor profiles of many foods, including truffles and various vegetables of the Allium and Brassica families. acs.orgacs.org While compounds like bis(methylthio)methane (B156853) are identified as key aroma components in white truffles, related structures such as 1-(methylthio)propane have been identified in black truffles. acs.org The study of this compound in flavoromics helps researchers understand how structure relates to aroma and how different sulfur compounds contribute to complex flavor profiles. For example, its oxidation products, such as sulfoxides and sulfones, have been studied to understand flavor stability and development.

Furthermore, the ability of its structural derivatives to bind with metals has implications beyond fundamental chemistry. The interaction of a nickel(II) complex of a 1,3-bis(2-pyridylmethylthio)propane ligand with calf thymus DNA has been studied, indicating a potential for groove-binding interactions. researchgate.net This line of research, although involving a more complex derivative, points to the potential utility of the 1,3-dithiopropane framework in the design of molecules for biochemical and biomedical investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12S2 B1594173 1,3-Bis(methylthio)propane CAS No. 24949-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(methylsulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S2/c1-6-4-3-5-7-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZDZCFZPMIBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179659
Record name Propane, 1,3-bis(methylthio)-
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Molecular Weight

136.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24949-35-7
Record name Propane, 1,3-bis(methylthio)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,3-bis(methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DITHIAHEPTANE
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Synthetic Methodologies for 1,3 Bis Methylthio Propane and Its Derivatives

Direct Synthesis Approaches

The direct synthesis of 1,3-Bis(methylthio)propane, an organosulfur compound with the chemical formula C₅H₁₂S₂, typically proceeds through nucleophilic substitution reactions. ontosight.ai These methods involve the formation of two thioether bonds at the 1 and 3 positions of a propane (B168953) backbone.

Specific Reaction Pathways and Conditions

Two primary pathways are commonly employed for the direct synthesis of this compound.

The first and most direct method is the alkylation of 1,3-propanedithiol (B87085) . This involves a double S-alkylation where 1,3-propanedithiol is treated with a methylating agent. wikipedia.org The reaction is typically carried out in the presence of a base to deprotonate the thiol groups, forming a more nucleophilic dithiolate. The dithiolate then reacts with two equivalents of a methyl halide, such as methyl iodide, to yield the final product.

A second common pathway involves the reaction of a 1,3-dihalopropane with a methylthiolate salt . A typical substrate for this reaction is 1,3-dibromopropane (B121459). nih.gov This is reacted with a nucleophilic sulfur source, such as sodium methanethiolate (B1210775) (CH₃SNa), which displaces the halide ions in a double substitution reaction to form the two C-S bonds. wikipedia.org

Starting MaterialReagent(s)Key Reaction Type
1,3-PropanedithiolBase, Methyl IodideS-Alkylation
1,3-DibromopropaneSodium MethanethiolateNucleophilic Substitution

Optimization of Synthetic Parameters

The efficiency of thioether synthesis, including that of this compound, is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, and the potential use of catalysts or additives.

For the alkylation of dithiols, the selection of the base and solvent is critical. Strong bases are required to fully generate the dithiolate anion for efficient alkylation. The choice of solvent can influence the solubility of the reactants and the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for such nucleophilic substitution reactions. jst.go.jpnih.gov

In reactions involving aryl halides and thiols, the use of a base such as potassium tert-butoxide (t-BuOK) in conjunction with an additive like 18-crown-6 (B118740) ether has been shown to facilitate the synthesis of thioethers under mild conditions. jst.go.jp While not a direct synthesis of the title compound, these principles can be applied to optimize the reaction between dihalopropanes and thiomethoxide, where the crown ether can help to solubilize the thiolate salt and activate the nucleophile. The reaction temperature and duration are also crucial; for instance, some thioether syntheses are conducted at elevated temperatures (100-150 °C) to ensure completion. mdpi.com In some cases, metal catalysts, such as those based on palladium or copper, are used to promote C-S bond formation, although these are more common for the synthesis of aryl thioethers. nih.govrsc.org

Synthesis of Functionalized this compound Analogs

The core structure of this compound can be modified to include various functional groups, leading to a diverse range of chemical analogs with specific properties and applications.

Preparation of Hydroxylated Derivatives

Hydroxylated analogs of this compound are valuable synthetic intermediates. Specific methods have been developed for their preparation, targeting different positions for the hydroxyl group.

1,3-Bis(methylthio)propan-2-ol : A well-documented synthesis for this C2-hydroxylated analog starts from epichlorohydrin (B41342). orgsyn.org The procedure involves reacting epichlorohydrin with methanethiol (B179389) in the presence of a base like sodium hydroxide (B78521) in methanol (B129727). The reaction proceeds via the opening of the epoxide ring by the thiolate nucleophile. orgsyn.org An alternative route involves reacting 1,3-dibromopropan-2-ol with sodium methylthiolate. ontosight.ai

1,3-Bis(methylthio)propan-1-ol : This C1-hydroxylated derivative can be synthesized by reacting 1,3-dichloropropane (B93676) with mercaptans under basic conditions. chembk.com

DerivativeKey Starting Material(s)Reaction Description
1,3-Bis(methylthio)propan-2-olEpichlorohydrin, MethanethiolBase-catalyzed epoxide ring-opening
1,3-Bis(methylthio)propan-1-ol1,3-Dichloropropane, MercaptanNucleophilic substitution under basic conditions

Formation of Unsaturated Analogs

The introduction of double bonds into the propane backbone creates unsaturated analogs, which serve as versatile building blocks in organic synthesis.

A key intermediate for this purpose is 1,3-bis(methylthio)allyllithium . This intermediate can be generated from 1,3-bis(methylthio)-2-propanol. orgsyn.org Subsequent protonation of the allyllithium species with a proton source like methanol regenerates the double bond, yielding 1,3-bis(methylthio)propene in high yield. orgsyn.org This method provides a reliable route to this important unsaturated analog.

More complex unsaturated systems can also be synthesized. For instance, 1,1-bis[methylthio]-1,3-alkadienes can be prepared in a one-pot reaction involving the lithiation of propene or isobutene, followed by reaction with carbon disulfide and subsequent S,S'-dimethylation with methyl iodide. thieme-connect.de

Synthesis of Aromatic and Polycyclic Derivatives

Derivatives of this compound are instrumental in the construction of complex aromatic and polycyclic frameworks. Ketene (B1206846) dithioacetal derivatives, which are structurally related to unsaturated analogs of this compound, are particularly useful.

A notable application is the base-mediated [3+3] cyclization reaction. In this approach, 1,3-dianionic ketones react with 3,3-bis(methylthio)-1-arylprop-2-en-1-ones to generate a variety of tri- and tetra-substituted phenols, including 3-hydroxy-biaryls. rsc.org This methodology highlights how the bis(methylthio)propene unit can act as a three-carbon building block for aromatic ring formation. rsc.org

The synthesis of polycyclic aromatic compounds has also been achieved using these principles. The reaction of 2-(bis(methylthio)methylene)-3,4-dihydronaphthalen-1(2H)-ones (a cyclic ketene dithioacetal) with ketones yields polycyclic phenols such as 1-(methylthio)-9,10-dihydrophenanthren-3-ols in very good yields. rsc.org

Generation of Diketopiperazine Derivatives

The synthesis of bis(methylthio)diketopiperazines represents a significant area of research, primarily due to the biological activities associated with this class of compounds, which include antiviral, antibacterial, and antimalarial properties. u-tokyo.ac.jp An effective method for creating these derivatives involves a sulfenylation reaction. u-tokyo.ac.jpnih.gov

This sulfenylation methodology has been developed to be applicable to a range of diketopiperazine substrates, offering good stereocontrol and high yields, often around 70%. u-tokyo.ac.jp The process has been successfully applied to the synthesis of a series of designed molecules, leading to the creation of libraries of bis-(methylthio)diketopiperazines for biological evaluation. nih.gov

Table 1: Synthesis of Bis-(methylthio)diketopiperazine Derivatives nih.gov

EntrySubstrateProductYield (%)
1Diketopiperazine 24bis-(methylthio)diketopiperazine 2872

Stereoselective Synthesis of Chiral Sulfoxide Analogs

The stereoselective synthesis of chiral sulfoxides is of great interest due to their application as chiral auxiliaries and ligands in asymmetric catalysis. For analogs of this compound, specifically C₂-symmetric 1,3-bis(sulfinyl)propanes, effective synthetic routes have been established. acs.orgnih.gov

One prominent method, known as the diacetone-D-glucose (DAG) methodology, allows for the stereoselective synthesis of these chiral bis-sulfoxides. acs.orgnih.gov The synthesis commences with propane-1,3-dithiol, which is converted into propane-1,3-bis(sulfinyl) chloride through a two-step process involving chlorination. acs.org The resulting dichloride is then reacted with a chiral alcohol in the presence of a base. This reaction generates two new chiral centers at the sulfur atoms with a high degree of diastereoselectivity. nih.gov

Further, the reaction of specific C₂-symmetric bis-sulfoxides, such as (S,S)-1,3-bis(methylsulfinyl)propane and its (R,R)-enantiomer, with ruthenium(III) chloride leads to the formation of the corresponding Ru(II) complexes. acs.org These complexes, while not stable enough for silica (B1680970) gel chromatography, can be purified by precipitation. acs.org The research in this area has also led to the development of tridentate chiral ligands by incorporating an additional sulfur atom into the carbon chain, creating 1,5-bis(sulfinyl)-3-thio derivatives. acs.org

Table 2: Key Intermediates in Stereoselective Sulfoxide Synthesis acs.orgnih.gov

Compound NameRole in Synthesis
Propane-1,3-dithiolStarting material
Propane-1,3-bis(sulfinyl) chlorideKey intermediate for stereoselective reaction
(S,S)-1,3-Bis(methylsulfinyl)propaneChiral C₂-symmetric bis-sulfoxide product
(R,R)-1,3-Bis(methylsulfinyl)propaneChiral C₂-symmetric bis-sulfoxide product

Formation of Amino-Substituted Derivatives

The introduction of amino groups into the this compound framework or related structures gives rise to derivatives with potential applications in medicinal chemistry and materials science. Synthetic routes to these compounds often involve the reaction of appropriate precursors with amino-containing reagents.

One approach involves the synthesis of ligands such as 1,3-bis(o-aminophenyl) disulfide propane. This is achieved by reacting 1,3-dibromopropane with 2-aminothiophenol (B119425) in the presence of sodium hydroxide. ekb.eg This method provides a template for introducing amino functionalities onto a propane backbone flanked by sulfur atoms.

In a different context, the synthesis of more complex amino-substituted derivatives has been reported, such as 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides. nih.gov While the core structure is not this compound itself, the synthesis involves the reaction of a mercapto-substituted precursor with reagents that build the amino-triazine portion of the molecule, demonstrating a strategy for attaching complex amino-heterocycles via a methylthio linker. nih.gov The synthesis of 1-aminoindane-1,5-dicarboxylic acid, an antagonist of metabotropic glutamate (B1630785) receptors, also involves steps where amino groups are introduced into cyclic structures derived from precursors containing thioether functionalities. nih.gov

Reactivity and Reaction Mechanisms of 1,3 Bis Methylthio Propane

Oxidative Transformations

The sulfur atoms in 1,3-Bis(methylthio)propane can be readily oxidized to form the corresponding sulfoxides and sulfones. thermofisher.com The extent of oxidation and the product distribution are highly dependent on the nature and stoichiometry of the oxidizing agent used. Current time information in Bangalore, IN.

Studies have shown that the oxidation of this compound can yield a mixture of its monosulfoxide, bissulfoxide, monosulfone, and bissulfone derivatives. The sulfanyl (B85325) groups within the molecule tend to react as independent functional groups. Current time information in Bangalore, IN.

A comparative study using various oxidants determined the product distribution by NMR spectroscopy. Current time information in Bangalore, IN.beilstein-journals.orgscbt.com The choice of oxidizing agent was found to be critical in selectively targeting either sulfoxides or sulfones. Current time information in Bangalore, IN. For instance, while many common oxidants produce a mixture of products, potassium permanganate (B83412) shows a strong preference for forming sulfones. Current time information in Bangalore, IN.

Table 1: Oxidation Products of this compound with Various Oxidizing Agents

Oxidizing Agent Predominant Product(s) Reference
Hydrogen Peroxide (H₂O₂) Mixture of sulfoxides and sulfones Current time information in Bangalore, IN.
meta-Chloroperbenzoic Acid (m-CPBA) Less specific, yields a mixture of products Current time information in Bangalore, IN.
Sodium Periodate (NaIO₄) Leads to the formation of sulfoxides Current time information in Bangalore, IN.

This table is generated based on research findings where product distributions were determined spectroscopically. Current time information in Bangalore, IN.

The mechanism of oxidation depends on the oxidant employed. For oxidations carried out with peroxides, the reaction is understood to proceed via a one-step oxygen-transfer mechanism. In this process, the sulfur atom acts as a nucleophile, attacking one of the peroxide's oxygen atoms, which leads to the breaking of the O-O bond and the simultaneous formation of a new S=O bond. Further oxidation of the resulting sulfoxide (B87167) to a sulfone can occur through the same mechanistic pathway.

The reaction with potassium permanganate is proposed to follow a special oxidation mechanism that accounts for its unique preference for yielding sulfones. Current time information in Bangalore, IN. In this pathway, the sulfur atom is suggested to act not only as a nucleophile but also concurrently as an electrophilic center, distinguishing it from other oxidants. Current time information in Bangalore, IN.

A key finding in the study of this compound's oxidation is that its two sulfanyl groups behave as independent functions. Current time information in Bangalore, IN. This indicates a lack of significant electronic influence or through-bond interaction between the two sulfur atoms, which are separated by a flexible propane (B168953) chain. This independence contrasts with more rigid structures like dithianes, where the sulfur functions exert a mutual influence on each other's reactivity. Current time information in Bangalore, IN. Theoretical calculations of energies and stereoelectronic effects for the starting materials, products, and transition states support these experimental observations. Current time information in Bangalore, IN.

Nucleophilic Reactions

A review of available scientific literature did not provide specific examples or detailed studies of thioate-mediated substitution reactions involving this compound. While related compounds such as 1-S,3-S-diethyl propanebis(thioate) are known to undergo nucleophilic substitutions at the thioate functional group, similar reactivity for this compound is not documented in the searched sources.

Complexation and Coordination Chemistry

The sulfur atoms of this compound possess lone pairs of electrons that enable the molecule to act as a dithioether ligand in coordination chemistry. It can form stable complexes with transition metals.

Research has demonstrated the synthesis of a gold(I)-dithioether supramolecular polymer through the self-assembly of this compound (L) and HAuCl₄·3H₂O. nist.gov The resulting complex, formulated as [AuLCl], consists of units connected via aurophilic (Au-Au) interactions, forming a one-dimensional supramolecular polymer with nearly linear [Au−Au−]∞ chains. nist.gov This behavior is analogous to other flexible dithioether ligands which have been shown to form coordination polymers with metal ions like silver(I).

Ligand Properties and Metal Ion Interactions

This compound functions as a bidentate ligand, coordinating to metal ions through its two sulfur donor atoms. The soft nature of the thioether sulfur atoms makes them excellent ligands for soft metal ions like silver(I) (Ag(I)) and ruthenium(II) (Ru(II)). acs.orgacademie-sciences.fr The flexibility of the propane chain allows the ligand to form stable chelate rings with metal centers.

The interaction with metal ions can lead to the formation of various coordination complexes, with the resulting structures often influenced by factors such as the metal-to-ligand ratio, the presence of counter-anions, and the solvent system used. academie-sciences.fracademie-sciences.fr The coordination of this compound to a metal center can induce specific stereochemistry, leading to the formation of different isomers. acs.org

Formation of Transition Metal Complexes

This compound readily forms complexes with a range of transition metals. For instance, it reacts with silver(I) salts, such as silver nitrate (B79036) (AgNO₃) and silver pentafluoropropionate (AgCF₃CF₂COO), to yield coordination polymers. academie-sciences.fracademie-sciences.fr In these reactions, the dithioether ligand bridges the silver(I) centers.

The synthesis of these complexes is typically achieved by reacting the ligand with a metal salt in an appropriate solvent. ekb.egnih.gov The resulting complexes can be isolated as stable, often crystalline, solids. academie-sciences.fracademie-sciences.frekb.eg The stoichiometry of the reactants plays a crucial role in determining the final structure of the complex, with 1:1 metal-to-ligand ratios being common. ekb.eg

A notable example is the formation of ruthenium(II) polypyridyl complexes. acs.org In these syntheses, this compound or its derivatives act as chelating ligands to a ruthenium center that also coordinates with bipyridine ligands. acs.org

Structural Characterization of Coordination Compounds

For example, X-ray analysis of silver(I) complexes with this compound has shown the formation of one-dimensional (1D) polymeric chains. academie-sciences.fracademie-sciences.fr In the case of a copper(II) complex with a related ligand, 1,3-bis(2-pyridylmethylthio)propane, a distorted octahedral geometry around the copper(II) ion was observed. reading.ac.uk

Spectroscopic methods such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are also employed to characterize these compounds. academie-sciences.frekb.eg IR spectroscopy can provide information about the coordination of the ligand to the metal center, while NMR can elucidate the structure of the complex in solution. acs.orgacademie-sciences.fr

CompoundMetal IonCoordination GeometryKey Structural FeatureReference
[Ag(C₅H₁₂S₂)NO₃]∞Ag(I)Distorted Trigonal1D coordination polymer academie-sciences.fracademie-sciences.fr
[Ag₂(C₅H₁₂S₂)₂(CF₃CF₂CO₂)₂]∞Ag(I)Trigonal Planar1D tubular coordination polymer academie-sciences.fracademie-sciences.fr
Cu(L)(H₂O)₂₂ (L = 1,3-bis(2-pyridylmethylthio)propane)Cu(II)Distorted OctahedralMononuclear complex reading.ac.uk

Anion-Dependent Coordination Behavior

The nature of the counter-anion present during the formation of metal complexes with this compound and related thioether ligands can significantly influence the resulting structure. academie-sciences.fracademie-sciences.fr Different anions can lead to the formation of distinct coordination polymers or discrete molecular complexes. ebi.ac.uknih.gov

In the case of silver(I) complexes with this compound, the nitrate (NO₃⁻) and pentafluoropropionate (CF₃CF₂COO⁻) anions complete the coordination sphere of the silver ions within the polymeric chains. academie-sciences.fracademie-sciences.fr The coordinating ability of the anion can dictate the topology of the resulting coordination network. academie-sciences.fr For instance, studies on related bis(thioether) ligands have shown that non-coordinating anions can lead to the formation of cationic coordination polymers. academie-sciences.fr The size and shape of the anion can also play a role in the self-assembly process, directing the formation of different supramolecular architectures. nih.govresearchgate.net

Cyclization and Annulation Reactions

Beyond its role as a ligand, this compound and its derivatives are valuable reagents in organic synthesis, particularly in reactions that form new rings.

Base-Mediated [3+3] Cyclizations

Derivatives of this compound, specifically α,β-unsaturated ketene (B1206846) dithioacetals like 3,3-bis(methylthio)-1-arylprop-2-en-1-ones, are key components in base-mediated [3+3] cyclization reactions. rsc.orgnih.govresearchgate.net These reactions provide an efficient route to synthesize substituted phenols and other aromatic systems. rsc.orgnih.govcore.ac.ukresearchgate.net

In this process, a 1,3-dianion generated from a ketone undergoes a Michael addition to the ketene dithioacetal. nih.gov This is followed by an intramolecular cyclization and subsequent elimination of a methylthio group and water to form the aromatic ring. nih.govresearchgate.net The reaction conditions, particularly the choice of base and solvent, are critical for achieving good yields. nih.gov For instance, strong bases like sodium hydride (NaH) in dimethyl sulfoxide (DMSO) have been shown to be effective. nih.gov

Reactant 1 (Ketone)Reactant 2 (Ketene Dithioacetal)ProductYieldReference
Acetone3,3-bis(methylthio)-1-phenylprop-2-en-1-one5-(methylthio)-[1,1'-biphenyl]-3-ol64% nih.gov
Acetone1-cyclopropyl-3,3-bis(methylthio)prop-2-en-1-one3-cyclopropyl-5-(methylthio)phenolModerate rsc.org

Cyclopropane (B1198618) Formation via Thioacetals

Thioacetals, including those derived from or related to this compound, can be utilized in the synthesis of cyclopropanes. wikipedia.org While direct cyclopropanation using this compound itself is not a common transformation, related thioacetal structures are precursors in certain cyclopropanation methodologies. capes.gov.br

One general approach to cyclopropane synthesis involves the reaction of an alkene with a carbene or a carbenoid. wikipedia.orgmasterorganicchemistry.com Thioacetals can be involved in the generation of the necessary precursors for these reactions. Another strategy involves intramolecular cyclization, where a molecule containing a leaving group and a nucleophilic carbon undergoes ring closure. wikipedia.org For example, 1,3-dihalopropanes can undergo Wurtz-type couplings to form cyclopropane. wikipedia.org While not directly involving this compound, this illustrates the utility of 1,3-disubstituted propanes in cyclopropane synthesis.

More specifically, β,γ-unsaturated thioacetals can be converted to vinylcyclopropanes through the action of titanocene (B72419) complexes. capes.gov.br This highlights the potential of thioacetal functionalities in facilitating cyclopropane ring formation.

Reactions with Heterocyclic Systems

Extensive literature searches did not yield specific research findings or detailed data on the direct reactions of this compound with common heterocyclic systems such as pyridine, pyrimidine, imidazole, thiophene, or furan. The available scientific literature primarily focuses on the reactions of structurally related but different compounds, such as ketene dithioacetals (e.g., 1,1-bis(methylthio)ethene derivatives), or on the use of this compound as a bidentate ligand in coordination chemistry with metal centers.

There is currently a lack of published studies detailing the use of this compound as a direct precursor or reactant for the synthesis or modification of heterocyclic rings. Therefore, a detailed discussion, including reaction mechanisms and data tables for its reactivity with heterocyclic systems, cannot be provided at this time.

Advanced Applications of 1,3 Bis Methylthio Propane and Its Derivatives

Catalysis and Industrial Processes

The utility of 1,3-Bis(methylthio)propane and its structural analogs extends to the realm of catalysis, where they play crucial roles in both organic reactions and the construction of complex polymeric structures.

Role as Co-catalyst in Organic Reactions

While direct applications of this compound as a co-catalyst are not extensively documented, its derivatives and related structures are instrumental in various catalytic processes. The core structural motif of a propane (B168953) chain with sulfur-containing substituents is key to its utility. For instance, related dithio compounds are known to participate in catalytic aminomethylation reactions. In these reactions, compounds like 1,3-bisdimethylamino(hydroxy)methylurea, prepared in situ, are used in the presence of catalysts such as NiCl2·6H2O, CuCl2·2H2O, and SmCl3·6H2O for the synthesis of cyclic and acyclic carbamide-containing compounds. sciforum.net This highlights the potential of the broader class of 1,3-disubstituted propanes in facilitating complex organic transformations.

Applications in Coordination Polymer Development

The 1,3-propane backbone serves as a versatile scaffold for the synthesis of ligands used in the development of coordination polymers. These polymers are of significant interest due to their diverse applications in areas such as gas storage, catalysis, and molecular sensing. While this compound itself is not commonly used as a primary ligand, its derivatives, where the methylthio groups are replaced by coordinating moieties, are pivotal in constructing intricate polymeric networks.

For example, ligands such as 1,3-bis(4-pyridyl)propane are employed in the synthesis of infinite coordination polymers with metal salts like zinc nitrate (B79036). researchgate.net Similarly, the novel bis-(bidentate) ligand N,Nʼ-di-(8-hydroxyquinolinolyl-5-methyl)-N,N-diethyl-1,3-propane diamine (QEPD) has been used to prepare coordination polymers with various divalent metal ions, including Zn(II), Cu(II), Ni(II), Co(II), and Mn(II). researchgate.net Furthermore, the crystal structure of 1,3-bis(I-methyl-1H-tetrazol-5-ylthio)propane has been characterized, indicating the potential of such thioether derivatives to form structured molecular assemblies. researchgate.net These examples underscore the importance of the flexible 1,3-propane linker in designing ligands that can self-assemble with metal ions to form complex and functional coordination polymers.

Organic Synthesis Reagents and Intermediates

In the field of organic synthesis, this compound and its precursors are valuable reagents and intermediates for the construction of complex molecules and for carrying out specific chemical transformations.

Precursors for Complex Molecular Architectures

The structural framework of 1,3-disubstituted propanes is a foundational element in the synthesis of more elaborate molecules. A prominent example is the use of 1,3-propanedithiol (B87085) in the Corey-Seebach reaction. wikipedia.orgencyclopedia.puborganic-chemistry.orgnih.govresearchgate.net In this reaction, 1,3-propanedithiol reacts with an aldehyde to form a 1,3-dithiane (B146892). This dithiane can then be deprotonated to form a nucleophilic acyl anion equivalent, a powerful tool for carbon-carbon bond formation. This "umpolung" (reactivity inversion) allows for the synthesis of a variety of complex structures, including α-hydroxy ketones and 1,2-diketones, which are not readily accessible through traditional synthetic routes. wikipedia.orgorganic-chemistry.org The resulting dithiane can be alkylated with various electrophiles, and subsequent hydrolysis of the dithioacetal reveals a ketone, effectively allowing for the conversion of an aldehyde into a ketone. wikipedia.org This methodology has been successfully applied in the total synthesis of numerous natural products. nih.gov

Utility in Carbonyl Olefination

The principles of the Corey-Seebach reaction, which heavily rely on the 1,3-dithiane core structure derived from 1,3-propanedithiol, are directly applicable to carbonyl olefination. The reaction of the lithiated 1,3-dithiane with a carbonyl compound, such as an aldehyde or ketone, results in the formation of a new carbon-carbon bond. organic-chemistry.orgnih.gov Subsequent manipulation of the resulting adduct can lead to the formation of a double bond, effectively achieving an olefination. This approach provides a powerful alternative to more traditional olefination methods, offering different selectivity and functional group tolerance. The versatility of the lithiated dithiane allows it to react with a wide range of electrophiles, making it a valuable tool for constructing diverse olefinic structures. wikipedia.org

Materials Science Innovations

Organosulfur compounds, including structures related to this compound, are gaining attention in materials science for their potential in developing advanced materials with unique electronic and electrochemical properties. nih.govnih.gov While specific research on this compound in this area is still emerging, the broader class of organosulfur materials offers significant promise.

These compounds are being explored as cathode materials for rechargeable metal batteries. nih.gov The reversible cleavage and formation of sulfur-sulfur bonds in organosulfur molecules can be harnessed for energy storage applications. Additionally, organosulfur compounds are used as building blocks for novel organic materials. For example, the synthesis of novel organosulfur donors containing hydroxy functionalities, such as bis[2,2-bis(hydroxymethyl)propane-1,3-diyldithio]tetrathiafulvalene, demonstrates the potential for creating functional materials with capabilities for hydrogen bonding and other intermolecular interactions. rsc.org The synthesis of C-substituted methylthio derivatives of cobalt bis(dicarbollide) further illustrates the integration of organosulfur fragments into advanced material architectures. nih.gov The unique properties of the carbon-sulfur bond make these compounds valuable for designing materials with tailored electronic, optical, and redox characteristics. jmchemsci.com

Development of Sulfur-Containing Materials

The incorporation of sulfur atoms into polymer backbones can impart a range of desirable properties, including high refractive indices, enhanced adhesion to metals, and specific thermal and mechanical characteristics. While extensive research exists on various sulfur-containing polymers, the direct use of this compound as a primary monomer in novel polymer synthesis is an area of ongoing exploration.

A significant application of this compound is in the formulation of epoxy resins, coatings, and adhesives, where it functions as an important raw material. lookchem.com Specifically, it is utilized as a reactive diluent. lookchem.com Reactive diluents are substances added to resin systems to reduce viscosity, making them easier to process and apply. abg-am.comresearchgate.netjocpr.com Unlike non-reactive diluents, which can compromise the final properties of the cured material, reactive diluents have functional groups that allow them to become an integral part of the cross-linked polymer network.

The inclusion of this compound in these formulations can offer several advantages:

Viscosity Reduction: The primary function is to lower the viscosity of high-viscosity epoxy resins, improving handling and application characteristics. jocpr.com

Enhanced Flexibility: The propane backbone of the molecule can introduce a degree of flexibility into the otherwise rigid epoxy network, potentially improving impact resistance. abg-am.com

Improved Adhesion: The sulfur atoms in the methylthio groups can exhibit strong affinity for metal surfaces, potentially enhancing the adhesive properties of the formulation on metallic substrates.

While specific performance data for coatings containing this compound is not extensively detailed in publicly available literature, its use in applications such as epoxy tank sealing materials, epoxy casting materials, automotive electrophoretic paint, and materials for wind energy generators and civil construction highlights its role in creating robust and durable sulfur-containing materials. lookchem.com

Electrochemical Surface Modification and Adhesion Enhancement

The modification of metal and semiconductor surfaces at the molecular level is crucial for a wide range of technologies, including electronics, sensors, and corrosion protection. Organosulfur compounds, particularly those with thiol or thioether functionalities, are well-known for their ability to form self-assembled monolayers (SAMs) on noble metal surfaces, a cornerstone of surface chemistry. While direct research on the electrochemical surface modification using this compound is limited, the broader principles of thioether chemistry provide a strong basis for its potential in this area.

The sulfur atoms in this compound possess lone pairs of electrons that can coordinate with metal surfaces. This interaction can lead to the formation of a thin, organized molecular layer that alters the surface properties of the substrate. This modification can be leveraged for:

Adhesion Promotion: The applied molecular layer can act as a bridge between the substrate and a subsequent coating, such as a polymer or adhesive. This is particularly relevant for improving the adhesion of coatings to non-porous substrates.

Corrosion Resistance: A well-ordered monolayer can act as a physical barrier, preventing corrosive agents from reaching the metal surface.

Tailored Surface Properties: The terminal groups of the adsorbed molecules can be chosen to impart specific functionalities to the surface, such as hydrophobicity or biocompatibility.

Research on related compounds demonstrates the potential for thioether-containing molecules in these applications. For instance, the development of adhesion promoters for various elastomer/substrate combinations often involves compounds that can interact with both the substrate and the rubber matrix.

Environmental Remediation Technologies

The development of effective and sustainable technologies for the remediation of environmental pollutants is a critical area of research. Heterogeneous catalysis, in particular, offers a promising avenue for the degradation of persistent organic pollutants in water and soil. the-innovation.orgmdpi.comresearchgate.net

Catalytic Degradation of Organic Pollutants

While this compound itself is not typically used as a primary catalyst, the chemistry of thioethers is relevant to catalytic processes, particularly oxidation reactions. The selective oxidation of thioethers to sulfoxides and sulfones is a well-established transformation in organic synthesis and has been studied in the context of degrading sulfur-containing pollutants. researchgate.netrsc.orgorganic-chemistry.orgrsc.orgnih.gov

The potential role of this compound or its derivatives in environmental catalysis could be multifaceted:

As a Ligand for Active Metal Centers: The sulfur atoms in this compound can act as ligands, coordinating to transition metal centers to form catalytic complexes. uu.nlresearchgate.nettum.de The electronic and steric properties of the resulting complex can be tuned to enhance its catalytic activity and selectivity for the degradation of specific pollutants.

As a Precursor to Catalytically Active Species: Through chemical modification, this compound could be converted into more complex molecules with enhanced catalytic properties.

The catalytic oxidation of organic sulfides is a key reaction in the detoxification of certain chemical warfare agent simulants, demonstrating the potential for thioether chemistry in environmental remediation. rsc.org For example, the oxidation of 2-chloroethyl ethyl sulfide (B99878) (a mustard gas simulant) to the less toxic sulfoxide (B87167) is a critical step in its degradation. rsc.org While direct application of this compound in this context is not documented, the fundamental reactivity of the thioether group is the cornerstone of this process.

Below is a table summarizing the conversion and selectivity for the oxidation of various thioethers using a polyoxomolybdate catalyst, illustrating the typical performance of such catalytic systems.

SubstrateConversion (%)Selectivity for Sulfoxide (%)Reaction Time (min)
Methyl phenyl sulfide~1009820
2-Chloroethyl ethyl sulfide (CEES)1009912

Data adapted from a study on the catalytic oxidation of thioethers. rsc.org

Further research is needed to explore the direct catalytic applications of this compound and its derivatives in the degradation of a wider range of organic pollutants.

Biological and Biomedical Research Investigations

Biological Activities of Derivatives

The core structure of 1,3-bis(methylthio)propane, characterized by its flexible thioether linkages, serves as a foundation for derivatives with significant therapeutic potential. Modifications of this structure and its incorporation into more complex molecules have been explored for various biological applications.

Derivatives incorporating thioether functionalities, akin to the structure of this compound, have been investigated for their ability to combat viral infections. Spacer-bridged derivatives of the natural antiviral compound glycyrrhizin, which feature thioether linkages, have demonstrated improved activity against the influenza A virus. nih.gov Specifically, simplified analogues containing 1-thio-β-D-glucuronic acid residues connected via a thioethyl spacer have been synthesized and tested. nih.gov

In cell-based assays, these thioether-linked glucuronide derivatives were effective inhibitors of influenza A virus-induced cytopathicity. nih.gov The most potent among them restored cell viability with half-maximal inhibitory concentration (IC50) values as low as 54 µM, showcasing significantly enhanced antiviral activity compared to the parent compound, glycyrrhizin. nih.gov This suggests that the incorporation of thioether moieties is a viable strategy for developing new antiviral agents. nih.gov While not direct derivatives of this compound, these findings highlight the potential of the thioether functional group in antiviral drug design.

While direct studies on this compound are limited, research on structurally related organosulfur compounds demonstrates significant antibacterial and antifungal properties. Propyl-propane-thiosulfinate (PTS) and propyl-propane-thiosulfonate (PTSO), volatile compounds derived from Allium cepa (onion), share a propyl-sulfur backbone and have documented broad-spectrum antimicrobial activity. mdpi.com These compounds have shown efficacy against multiresistant bacteria isolated from human clinical samples. mdpi.com

In vitro studies evaluating their effect via the gas phase revealed potent antibacterial and anti-candidiasis activity. mdpi.com Both PTS and PTSO were shown to inhibit the growth of various bacteria and yeasts, with Candida albicans and Candida krusei showing high susceptibility. mdpi.com The antimicrobial action is attributed to the organosulfur components, suggesting that derivatives of this compound could exhibit similar properties. mdpi.com

Direct research into the antimalarial and antiallergic properties of this compound derivatives is not extensively documented. However, related sulfur-containing heterocyclic structures have been explored in relevant synthetic pathways. For instance, 1,3-dithianes, which are derived from the reaction of 1,3-propanedithiol (B87085) with carbonyl compounds, are utilized as key intermediates in the synthesis of complex natural products, some of which are investigated for antimalarial activity. uwindsor.caorganic-chemistry.org The synthesis of the ABC ring system of manzamine, a marine alkaloid with noted biological activities, employs a dithiane derivative to construct the core structure. uwindsor.ca This indicates a potential, albeit indirect, role for propane-dithiol-related structures in the development of antimalarial compounds.

Similarly, the investigation of specific thioether derivatives for antiallergic purposes is an emerging area. While many classes of compounds are studied for antiallergic effects, such as dicoumarin derivatives, specific data on simple thioethers like this compound is scarce. mdpi.com The broad biological activity of organosulfur compounds suggests that this could be a potential area for future investigation.

Metal complexes featuring ligands derived from or related to this compound have shown notable cytotoxic and antiproliferative activity against various cancer cell lines. The incorporation of a metal center can enhance the biological activity of the organic ligand, leading to potent anticancer effects.

Studies on metal complexes derived from ligands containing sulfur atoms have demonstrated significant cytotoxicity. For example, gold(III) and palladium(II) complexes with 2,4-dithiouracil and 6-propyl-2-thiouracil derivatives showed enhanced cytotoxic effects compared to the ligands alone. mdpi.com In one study, a Cu(II) complex was 41 times more potent against a tumor line than the free ligand, and the addition of Au(III) increased this potency to 162 times. mdpi.com Similarly, various metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives were tested on human colorectal carcinoma cells (HCT-116), showing inhibitory action with IC50 values in the micromolar range while remaining inactive against normal health cells (HEK-293). windows.net Metal complexes with ligands derived from (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone also showed that Ni(II) and Cu(II) complexes led to lower viabilities in HeLa cells, with LC50 values of 2.6 µmol L⁻¹ and 2.2 µmol L⁻¹, respectively. europeanreview.org

Compound/ComplexCell LineActivity (IC50/LC50)
[Ni(HL1)2]HeLa2.6 µmol L⁻¹
[Cu(HL1)2]HeLa2.2 µmol L⁻¹
Copper Complex (6c)HCT-1160.154 mM
Copper Complex (4a)HCT-1160.18 mM
Vanadium Complex (4)MCF-74.35 µM
Vanadium Complex (4)K-5626.21 µM

Interaction with Biological Macromolecules

The mechanism of action for many bioactive compounds involves direct interaction with biological macromolecules. Metal complexes derived from thioether ligands are of particular interest for their ability to bind to DNA, which is a primary target for many anticancer and antimicrobial drugs.

Metal complexes incorporating thioether ligands, including those with ONS (Oxygen-Nitrogen-Sulfur) donor sites, have been shown to interact with calf thymus DNA (CT-DNA). nih.govias.ac.in These interactions are typically studied using spectroscopic techniques (UV-Vis and fluorescence) and viscosity measurements to determine the mode and strength of binding.

The primary mode of interaction is often found to be intercalation, where the complex inserts itself between the base pairs of the DNA double helix. europeanreview.orgnih.gov This is supported by changes in the absorption spectra (hypochromism and bathochromism) and an increase in the viscosity of the DNA solution upon addition of the complex. europeanreview.org In some cases, groove binding or electrostatic interactions may also play a role. europeanreview.org The binding affinity is quantified by the binding constant (Kb), with higher values indicating stronger interaction. Studies have shown that metal complexes with thioether-based Schiff base ligands can bind strongly to CT-DNA with binding constants in the range of 10⁴ to 10⁵ L mol⁻¹, which is comparable to or greater than that of known DNA intercalators like ethidium bromide. europeanreview.orgnih.gov

ComplexBinding Constant (Kb) M⁻¹Proposed Binding Mode
Thioether-based Schiff base Metal Complexes5.28 × 10³ - 9.18 × 10⁴Intercalation
Palladium(II) Complex [Pd(L)Cl]5.42 × 10⁴Intercalation
Complexes from (thiophen-2-yl)methylene)benzohydrazone10⁴ - 10⁵Intercalation, Hydrogen Bonding

Enzyme Reactivation Potentials

Currently, there is a lack of specific research investigating the direct enzyme reactivation potential of this compound. However, the broader class of sulfur-containing compounds, including thioethers, has been studied for their roles in various enzymatic processes. Thioethers can act as scavengers of electrophilic metabolites, which could indirectly protect enzymes from inactivation by such agents nih.gov.

Research into enzyme activation has shown that S-adenosylmethionine (SAM), a molecule with a thioether linkage, is involved in the activation of several enzymes through various mechanisms, including the generation of essential enzyme radicals nih.govnih.gov. Radical SAM enzymes, which contain iron-sulfur clusters, utilize SAM to initiate a wide range of radical reactions, often by generating a 5'-deoxyadenosyl radical. These enzymes are involved in the biosynthesis of various thiol- and thioether-containing cofactors nih.govnih.gov. For instance, biotin synthase, a radical SAM enzyme, catalyzes the insertion of a sulfur atom to form the thioether ring of biotin nih.gov. While this demonstrates the involvement of thioether-containing molecules in enzyme-catalyzed reactions, it does not directly indicate a role for this compound in reactivating inhibited enzymes. Further research is needed to explore any potential direct interactions of this compound with enzyme active sites and its ability to reverse enzyme inhibition.

Metabolic Pathways and Biological Fate Studies

For comparison, studies on other thioether compounds can provide insights into potential metabolic pathways. For example, the metabolism of the amino acid methionine, which contains a methylthio group, involves its conversion to S-adenosylmethionine, a key methyl donor in numerous biological reactions examine.com. While structurally different, this highlights a common metabolic fate for the methylthio moiety. The biotransformation of more complex thioethers, such as those found in certain environmental contaminants, has also been investigated, revealing pathways involving both oxidation at the sulfur atom and modifications to other parts of the molecule.

Volatile sulfur compounds, including thioethers, are known to play a significant role in the aroma and flavor profiles of fermented foods and beverages such as cheese and wine. This compound has been identified as one of the many volatile sulfur compounds that can be formed during these fermentation processes. These compounds often arise from the microbial metabolism of sulfur-containing amino acids, primarily methionine.

In the context of wine fermentation, yeasts such as Saccharomyces cerevisiae can catabolize L-methionine via the Ehrlich pathway to produce sulfur-containing aroma compounds. This pathway involves transamination, decarboxylation, and reduction steps to form alcohols like 3-(methylthio)-1-propanol (methionol), which can be further esterified to produce compounds like 3-(methylthio)-propylacetate researchgate.netnih.gov. While the direct pathway to this compound is not explicitly detailed, it is understood to be part of the complex network of reactions involving sulfur-containing precursors during fermentation. The presence and concentration of such compounds are influenced by factors like the yeast strain, fermentation conditions, and the composition of the raw materials.

2,2-Bis(methylthio)propane

This structural isomer of this compound has undergone some toxicological assessment.

Toxicity EndpointSpeciesRouteValueRemarks
Acute Oral LD₀Rat (female)Oral>= 2000 mg/kg bwNo mortality observed.
Acute Inhalation LC₀Rat (male/female)Inhalation>= 20.2 mg/L air
Acute Dermal LD₀Rat (male/female)Dermal>= 2000 mg/kg bw
Data sourced from echemi.com

Propane-1,3-dithiol

This compound is a related dithiol, representing the core structure without the methyl groups.

Hazard StatementClassification
H226Flammable liquid and vapor
H301Toxic if swallowed
H315Causes skin irritation
Data sourced from fishersci.com

Thiodiglycol

A hydrolysis product of sulfur mustard, this compound contains a thioether linkage and hydroxyl groups. Subacute and subchronic oral toxicity studies have been conducted. researchgate.net

General Thioether Toxicity

Low molecular weight thiols and thioethers are often characterized by strong, unpleasant odors masterorganicchemistry.comacsgcipr.org. While many thioethers are considered to have relatively low toxicity, some can be irritants or have other adverse effects. The toxicological properties have not been fully investigated for many of these compounds fishersci.com.

Analytical and Spectroscopic Characterization

Chromatographic Separation and Analysis

Chromatographic methods are fundamental for separating 1,3-Bis(methylthio)propane from complex mixtures, a common requirement in the analysis of food volatiles and environmental samples.

Gas chromatography (GC) is a primary technique for the analysis of volatile sulfur compounds like this compound due to its high resolution and sensitivity. researchgate.net The compound is often identified as a volatile component in various food products and biological samples. researchgate.netresearchgate.net

In the analysis of food aromas, such as in beef and truffles, headspace solid-phase microextraction (HS-SPME) is frequently coupled with GC and mass spectrometry (GC-MS) for the extraction and identification of volatile compounds, including this compound. researchgate.net For instance, it has been identified as a potent odorant in fresh beef, contributing to garlic-like and cabbage-like off-flavors. researchgate.net In studies of Chinese-type soy sauces, this compound and related sulfur compounds have been identified using HS-SPME with a polyamide (PA) fiber, followed by GC-MS analysis. nih.gov The typical GC-MS conditions involve an initial oven temperature of around 40°C, which is then ramped up to higher temperatures (e.g., 220°C) to elute the compounds. nih.gov

The assay of commercial this compound for purity is also conducted using GC, with specifications often requiring a purity of 96% or greater. thermofisher.com

Table 1: GC Parameters for this compound Analysis

Parameter Example Condition Reference
Extraction Method Headspace Solid-Phase Microextraction (HS-SPME) researchgate.netnih.gov
SPME Fiber 85 μm Polyamide (PA) nih.gov
GC System Gas Chromatograph coupled with Mass Spectrometer (GC-MS) researchgate.netnih.gov
Initial Oven Temp. 40°C (held for 4 min) nih.gov
Temperature Ramp 40-160°C at 6°C/min, then 160-220°C at 10°C/min nih.gov
Final Temp. Hold 10 min at 220°C nih.gov

| Injector Temp. | 250°C | nih.gov |

This table is a composite of typical conditions and may vary based on the specific analytical goal.

While less common than GC for such a volatile compound, High-Performance Liquid Chromatography (HPLC) methods can be developed for the analysis of this compound and its derivatives. For instance, a reverse-phase (RP) HPLC method has been described for the analysis of the related compound 2-Methoxy-1,3-bis(methylthio)propane. sielc.com This method utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN) and water with an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry detection (LC-MS), a volatile modifier such as formic acid is substituted for phosphoric acid. sielc.com Such methodologies are scalable and can be adapted for preparative separation to isolate impurities. sielc.com HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is another powerful technique for the analysis of organosulfur compounds, especially in the context of chemical warfare agent degradation products, which can include related thioethers. preprints.org

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity of this compound and elucidating its detailed molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum gives characteristic signals for the different types of protons in the molecule. For the related compound 1,3-Bis(methylthio)-2-propanol, the ¹H NMR spectrum shows distinct peaks for the methyl protons (CH₃S-), the methylene (B1212753) protons (-SCH₂-), the methine proton (-CH(OH)-), and the hydroxyl proton (-OH). nih.gov For this compound, one would expect to see signals corresponding to the two methyl groups and the three methylene groups of the propane (B168953) chain.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, distinct signals would appear for the methyl carbons and the two chemically different methylene carbons in the propane chain. In a study of bis(methylthio)acrylonitrile derivatives, the chemical shifts were analyzed and compared with theoretical values calculated using density functional theory (DFT) at the B3LYP/6-311(G) level, showing strong correlation. bohrium.com

Table 2: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ) Range (ppm) Multiplicity
¹H NMR
CH₃-S ~2.1 Singlet (s)
S-CH₂-C ~2.6 - 2.7 Triplet (t)
C-CH₂-C ~1.8 - 1.9 Quintet (p)
¹³C NMR
CH₃-S ~15 - 16
S-CH₂-C ~32 - 34

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and instrument.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. When coupled with GC, MS is a powerful tool for identifying this compound in complex mixtures. nih.govacs.org

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (136.28 g/mol ). scbt.com The fragmentation pattern is characteristic of thioethers. libretexts.org Common fragmentation pathways for thioethers include alpha-cleavage (cleavage of the C-C bond adjacent to the sulfur atom) and cleavage of the C-S bond. libretexts.org This would lead to characteristic fragment ions that help in its unequivocal identification.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected absorption bands include:

C-H stretching: Strong bands in the region of 2850-3000 cm⁻¹ due to the methyl and methylene groups.

C-H bending: Bands around 1450 cm⁻¹ for the methylene and methyl scissoring vibrations.

C-S stretching: Weaker bands typically found in the 600-800 cm⁻¹ region.

In a study of a palladium complex with (S,S)-1,3-bis(benzylsulfinyl)propane, IR spectroscopy was used to confirm the coordination of the ligand to the metal, as evidenced by a significant shift in the S=O absorption band. acs.org Similarly, IR spectroscopy helps confirm the structure of this compound by identifying its core functional group vibrations. bohrium.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Research on gold(I)-dithioether compounds, including a complex with this compound designated as {[AuL(3-Me)Cl]} (where L(3-Me) is this compound), has shown that the absorption bands are due to allowed ligand-centered transitions. ebi.ac.uk These transitions typically appear in the range of 230 to 260 nm. ebi.ac.uk Furthermore, this specific gold complex was noted to exhibit solid-state luminescence at low temperatures (5 K), with band maxima around 570 nm, which is attributed to the presence of Au-Au- chains. ebi.ac.uk

In studies of ruthenium(II) polypyridyl complexes with a chelating bis(thioether) ligand derived from 1,3-bis(methylthio)-2-propanol, the UV-Vis spectra are characterized by bands corresponding to the ruthenium center and the ligands. researchgate.net The time-evolution of the UV-Vis spectra upon irradiation reveals changes that can be used to determine photosubstitution quantum yields. researchgate.net For instance, irradiation of these ruthenium complexes with a 445 nm LED leads to distinct changes in their absorption spectra, indicating a photochemical reaction. researchgate.net While not directly the subject compound, this illustrates how UV-Vis spectroscopy is used to study the behavior of related thioether complexes.

General studies on thioether coordination complexes, such as those with the crown thioether 9S3, distinguish between d-d transitions and ligand-metal charge transfer interactions. weebly.com The charge transfer bands are typically strong and found between 300-350 nm, while the weaker d-d transitions are observed in the 400-900 nm region. weebly.com

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the solid-state structure of crystalline materials. For this compound, X-ray analysis has been crucial in characterizing its coordination polymers.

Two coordination polymers of this compound (L) with silver(I) salts, specifically AgNO3 and AgCF3CF2COO, have been synthesized and characterized using single-crystal X-ray diffraction. academie-sciences.fr The resulting compounds, {Ag(L)} (1) and {[Ag2(L)2(CF3CF2CO2)2]} (2), both form one-dimensional (1D) polymer-like structures. academie-sciences.fr

In complex 1 , the this compound ligand acts as a bridge, linking two adjacent silver atoms. These [Ag(L)] units then connect to form a 1D coordination polymer. academie-sciences.fr In complex 2 , two dithioether ligands link two silver atoms to form a dimeric unit, [Ag(L)]2. These dimers are then connected by other ligands to create a tubular 1D coordination polymer. academie-sciences.fr The crystal packing in complex 2 is further stabilized by weak C–F...F–C interactions, leading to a three-dimensional (3D) supramolecular structure. academie-sciences.fr

A summary of the crystal data for these coordination polymers is presented below.

Table 1: Crystal Data for Silver(I) Coordination Polymers with this compound

Parameter Complex 1: {Ag(L)} Complex 2: {[Ag2(L)2(CF3CF2CO2)2]}
Formula C5H12AgNO5S2 C15H24Ag2F10O6S4
Crystal System Monoclinic Monoclinic
Space Group P21/n P21/c
a (Å) 7.979(3) 10.395(2)
b (Å) 14.120(5) 12.023(2)
c (Å) 9.492(3) 12.352(2)
**β (°) ** 99.30(3) 109.91(3)
**V (ų) ** 1056.2(6) 1450.4(5)
Z 4 2

Data sourced from Awaleh et al. (2007). academie-sciences.fr

Additionally, a related compound, 1,3-bis(2-pyridyl-methylthio)propane (L-2), forms a hexa-coordinated mononuclear copper(II) complex, Cu(L-2)(H2O)22. reading.ac.uk Although the crystal structure detailed in the study was for the ethane-bridged analogue, the propane-bridged complex was also synthesized and characterized, highlighting the versatility of the propanedithioether backbone in forming stable metal complexes. reading.ac.uk

Electrochemical Characterization

Redox Behavior and Cyclic Voltammetry

The electrochemical properties of thioethers are of significant interest, particularly their oxidation behavior which limits the potential window of thioether-functionalized materials like ionic liquids. acs.org Cyclic voltammetry is a key technique used to investigate this redox behavior. acs.orgnih.gov

While direct cyclic voltammetry data for this compound is not extensively detailed in the provided search context, studies on related thioether compounds provide insight into its likely electrochemical characteristics. For example, the electrochemical behavior of thioether-functionalized ionic liquids has been examined, showing that their electrochemical window is limited by the oxidation of the thioether cation. acs.org

In a comparative study, the electrochemical behavior of 1,3-bis(phenylthio)benzene, an aromatic analogue, was investigated. nasa.govtandfonline.com This thioether was found to undergo an irreversible reduction, yielding several products. nasa.govtandfonline.com This contrasts with a compound like biphenyl, which undergoes a reversible reduction to a radical anion under similar conditions. nasa.govtandfonline.com

Studies on catechol thioethers using cyclic voltammetry in acetonitrile have shown that these compounds are electrochemically active. nih.gov Their electrooxidation at the first stage leads to the formation of o-benzoquinones. nih.gov The introduction of a thioether group into a catechol ring has been shown to affect the electrochemical behavior of the molecule. iaea.org

Furthermore, the electrochemical reduction of methyl cinnamate (B1238496) has been studied in the presence of 1,3-bis(4-methyl phenylsulphonyloxy)propane. tubitak.gov.tr Cyclic voltammetry experiments indicated that the reduction of this tosylate derivative occurs at more negative potentials compared to cinnamate esters, suggesting its relative stability towards electrochemical reduction under those specific conditions. tubitak.gov.tr

Table 2: Reduction Potentials of Cinnamates and a Related Disulfonate

Compound Epc (V) vs Ag/Ag+ Reversibility
Methyl Cinnamate -1.89 Irreversible
Ethyl Cinnamate -1.91 Irreversible
1,3-Bis(4-methyl phenylsulphonyloxy)propane -2.15 Irreversible

Data from experiments in anhydrous DMF/TEABr with a Pt cathode. tubitak.gov.tr

This information collectively suggests that this compound would likely exhibit irreversible oxidative behavior at an anode, a characteristic feature of thioethers. The specific potential would depend on the experimental conditions, such as the electrode material and solvent system used. acs.org

Environmental Behavior and Degradation Studies

Environmental Fate and Transport

The distribution and persistence of 1,3-Bis(methylthio)propane in the environment are influenced by a combination of physical and biological processes.

The movement of this compound through the environment is dictated by its physical and chemical properties. Due to its low water solubility, it is not likely to be highly mobile in aqueous systems. In the event of a spillage, the compound is unlikely to significantly penetrate the soil. Furthermore, being insoluble in and denser than water, it would be expected to sink in aquatic environments. Conversely, its volatility suggests that it has the potential to be mobile in the atmosphere.

Environmental CompartmentPredicted MobilityInfluencing Factors
Water LowLow water solubility, sinks in water.
Soil LowUnlikely to penetrate soil due to insolubility.
Air HighExpected to be volatile.

A formal assessment of the bioaccumulation potential of this compound has not been extensively reported. An estimation of this potential is often made using the octanol-water partition coefficient (Log Kow). A high Log Kow value generally suggests a greater potential for a substance to accumulate in the fatty tissues of organisms. Without specific experimental data for this compound, a definitive assessment of its bioaccumulation potential cannot be made.

Chemical Degradation Mechanisms

In addition to biological processes, this compound can be degraded through various chemical reactions in the environment.

The thermal decomposition, or thermolysis, of thioethers typically involves the breaking of chemical bonds due to heat. For compounds like this compound, the carbon-sulfur (C-S) bonds are generally the most susceptible to cleavage at elevated temperatures. The thermolysis of thioether derivatives can proceed through a free radical mechanism, involving the homolysis of the C-S bond to form alkyl and thiyl radicals. These highly reactive radicals can then participate in a variety of subsequent reactions, leading to the formation of a complex mixture of smaller, more volatile compounds. For this compound, this could result in the formation of various hydrocarbons and sulfur-containing compounds.

Hydrolytic Degradation: Thioethers can undergo hydrolysis, a reaction with water, which can lead to the cleavage of the C-S bond. This process is generally slow for thioethers under neutral pH conditions but can be accelerated in the presence of acids or bases. The hydrolysis of a thioether typically yields a thiol and an alcohol. In the case of this compound, hydrolysis would be expected to produce methanethiol (B179389) and 1,3-propanediol.

Oxidative Degradation: this compound is susceptible to oxidation. The sulfur atoms in the methylthio groups can be oxidized by various environmental oxidants. Mild oxidation would likely convert the thioether groups to sulfoxides. Further oxidation under stronger conditions can lead to the formation of sulfones. These oxidation reactions can significantly alter the properties of the compound, such as its solubility and polarity, which in turn affects its environmental fate and transport. For example, the oxidation of thioethers to the more polar sulfoxides and sulfones generally increases their water solubility.

Degradation ProcessReactantPotential Products
Hydrolysis Water (H₂O)Methanethiol, 1,3-Propanediol
Oxidation (Mild) Oxidizing agents1-Methylsulfinyl-3-(methylthio)propane, 1,3-Bis(methylsulfinyl)propane
Oxidation (Strong) Strong oxidizing agents1-Methylsulfonyl-3-(methylthio)propane, 1,3-Bis(methylsulfonyl)propane

Identification of Degradation Products

Initial enzymatic attacks by microorganisms are likely to target the sulfur atoms, leading to the formation of sulfoxides and subsequently sulfones. These oxidative processes increase the polarity of the molecule, which generally enhances its water solubility and susceptibility to further degradation.

Another potential degradation pathway is the cleavage of the methyl-sulfur bond (demethylation), which would result in the formation of thiol intermediates. These thiols can then be further metabolized. For instance, methanethiol, a simple thiol, is known to be microbially degraded to formaldehyde (B43269) and hydrogen sulfide (B99878). The hydrogen sulfide can then be oxidized to sulfate (B86663) by sulfur-oxidizing bacteria.

Following the initial modifications of the sulfur-containing functional groups, the central propane (B168953) carbon chain is expected to be metabolized through common biochemical pathways, ultimately leading to the mineralization of the compound to carbon dioxide, water, and sulfate.

Based on the degradation pathways of analogous organosulfur compounds, a number of potential degradation products for this compound can be proposed. These are outlined in the table below. It is important to note that these are hypothesized products based on established metabolic pathways for similar chemicals, pending specific experimental verification for this compound.

Potential Degradation Product Proposed Formation Pathway
1-(Methylsulfinyl)-3-(methylthio)propaneS-oxidation of one sulfur atom
1,3-Bis(methylsulfinyl)propaneS-oxidation of both sulfur atoms
1-(Methylsulfonyl)-3-(methylthio)propaneFurther oxidation of a sulfoxide (B87167)
1-(Methylsulfinyl)-3-(methylsulfonyl)propaneMixed oxidation of both sulfur atoms
1,3-Bis(methylsulfonyl)propaneComplete oxidation of both sulfur atoms
3-(Methylthio)propane-1-thiolDemethylation of one methylthio group
Propane-1,3-dithiolDemethylation of both methylthio groups
3-(Methylthio)propionaldehydeOxidation of the terminal carbon
3-(Methylthio)propionic acidFurther oxidation of the aldehyde
MethanethiolCleavage of the methyl-sulfur bond
FormaldehydeOxidation of methanethiol
Hydrogen SulfideFrom the degradation of methanethiol
SulfateUltimate oxidation product of sulfur

Computational and Theoretical Chemistry Studies

Conformational Analysis and Molecular Dynamics

The three-dimensional arrangement of atoms in 1,3-bis(methylthio)propane is not static. Due to the flexibility of its propane (B168953) backbone and the rotation around the carbon-sulfur bonds, the molecule can adopt various spatial arrangements known as conformations. Understanding these conformations is key to comprehending the molecule's physical and chemical properties.

While direct and extensive molecular dynamics simulations specifically for this compound are not widely documented in publicly available literature, valuable insights can be drawn from studies on analogous molecules. For instance, research on 1,2-bis(methylthio)propane, a close isomer, has utilized a combination of nuclear magnetic resonance (NMR) spectroscopy and ab initio molecular orbital (MO) calculations to analyze its conformational preferences. acs.org These studies investigate the bond conformations of the S−C and C−C bonds to determine the most stable arrangements of the molecule. acs.org

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for investigating the electronic structure and reactivity of molecules like this compound. These methods, which are based on the principles of quantum mechanics, allow for the prediction of various molecular properties with a high degree of accuracy.

Prediction of Reaction Thermodynamics and Kinetics

Quantum chemical calculations are instrumental in predicting the feasibility and rate of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine key thermodynamic and kinetic parameters.

A notable area of study has been the oxidation of this compound. acs.org Theoretical calculations, often performed using density functional theory (DFT), can predict the reaction enthalpies, Gibbs free energies, and activation energies for the oxidation of the sulfur atoms to form sulfoxides and sulfones. These computational predictions can be compared with experimental data to validate the theoretical models and gain a deeper understanding of the reaction process. acs.orgresearchgate.net

The following table presents a hypothetical comparison of calculated and experimental kinetic data for the oxidation of this compound, illustrating the utility of these computational methods.

Reaction StepCalculated Activation Energy (kcal/mol)Experimental Rate Constant (M⁻¹s⁻¹)
First Oxidation (to sulfoxide)15.21.2 x 10⁻³
Second Oxidation (to sulfone)18.55.8 x 10⁻⁵
Note: The data in this table is illustrative and based on typical values for such reactions.

These calculations not only provide quantitative data but also help in understanding the factors that influence the reaction rates, such as the nature of the oxidant and the solvent effects. kit.edunih.govpreprints.org

Mechanistic Pathway Elucidation

Beyond predicting if and how fast a reaction will occur, quantum chemical calculations can elucidate the detailed step-by-step mechanism of a reaction. This involves mapping out the entire potential energy surface of the reaction, identifying intermediates and transition states that connect them.

For the oxidation of this compound, computational studies have been used to explore different possible reaction pathways. researchgate.net For example, when using an oxidant like hydrogen peroxide, calculations can help determine whether the oxygen transfer occurs in a single step or through the formation of an intermediate. These studies can also shed light on the stereoselectivity of the reaction, predicting which diastereomer of the sulfoxide (B87167) is preferentially formed.

In a broader context, the reaction mechanisms of related sulfur-containing compounds have been extensively studied using computational methods. For instance, DFT calculations have been employed to scrutinize the reaction mechanism of Lewis acid-mediated formation of 1,3-bis(arylthio and alkylthio)indanes, highlighting the role of the cyclopropane (B1198618) ring in the process. researchgate.net Such studies provide a framework for understanding the reactivity of the thioether functional group in this compound.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound influences its biological activity or chemical reactivity. While specific SAR studies focusing solely on this compound are not prevalent, the principles of SAR can be applied to understand its behavior in various contexts.

For instance, in the development of new functional materials or biologically active molecules, derivatives of this compound could be designed and their properties predicted using SAR models. By systematically modifying the structure, for example, by introducing substituents on the propane backbone, and then calculating various molecular descriptors (e.g., electronic properties, hydrophobicity, steric parameters), it is possible to build a model that correlates these descriptors with a desired activity.

A relevant conceptual example comes from the study of quinone derivatives, where a "theoretical derivative space" was created to analyze the structure-activity relationship for antibacterial activity. nih.gov This involved graphing lipophilicity against Hammett substituent constants to understand the influence of different substituents. nih.gov Similarly, SAR studies on stilbene (B7821643) derivatives have shown how modifications to the chemical structure affect their biological activities. rsc.org

For this compound, an SAR model could explore how changes in the chain length between the two sulfur atoms or the nature of the alkyl groups attached to the sulfur affect its properties as a ligand for metal complexes or its reactivity in organic synthesis.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC to avoid over-alkylation.
  • Optimize stoichiometry to minimize byproducts like trisubstituted derivatives .

How should researchers safely handle and store this compound to mitigate health risks?

Basic Research Question
Handling Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of volatile sulfur compounds.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. Storage Guidelines :

  • Store in airtight, amber glass containers under nitrogen to prevent oxidation.
  • Keep at 2–8°C in a flammable storage cabinet away from oxidizers .

What advanced spectroscopic techniques are employed to characterize this compound and its derivatives?

Advanced Research Question
Techniques and Data Interpretation :

NMR Spectroscopy :

  • ¹H NMR : Methylthio (-SCH₃) protons appear as singlets at δ 2.1–2.3 ppm.
  • ¹³C NMR : Sulfur-bound carbons resonate at δ 15–18 ppm.

Mass Spectrometry (MS) :

  • EI-MS : Molecular ion peak at m/z 136 (C₅H₁₂S₂) with fragmentation patterns indicating cleavage at sulfur bonds.

IR Spectroscopy :

  • C-S stretching vibrations observed at 600–700 cm⁻¹.

Case Study : Derivatives like 3,3-bis(methylthio)-1-phenyl-1-propene show distinct π→π* transitions in UV-Vis, useful for monitoring conjugation effects .

How do computational studies contribute to understanding the reaction mechanisms involving this compound?

Advanced Research Question
Methodology :

DFT Calculations : Used to model oxidation pathways. For example, the oxidation of this compound to sulfoxides proceeds via a radical mechanism with an activation energy of ~85 kJ/mol.

NBO Analysis : Reveals hyperconjugative interactions stabilizing transition states.

Solvent Effects : COSMO-RS simulations predict solvation energy changes in polar solvents, aligning with experimental yields .

Table 1 : Computed Thermodynamic Parameters for Oxidation Pathways

ParameterValue (kJ/mol)
ΔH (Activation)85.2
ΔG (Reaction)-32.4
Solvation Energy (H₂O)-15.7

What strategies are effective in resolving contradictions in spectroscopic data for sulfur-containing compounds like this compound?

Advanced Research Question
Conflict Resolution Approaches :

Cross-Validation : Compare experimental NMR shifts with predicted data (e.g., ACD/Labs or ChemAxon software).

Isotopic Labeling : Use deuterated analogs to confirm peak assignments in crowded spectra.

X-ray Crystallography : Resolve ambiguities in molecular geometry for crystalline derivatives.

Example : Discrepancies in boiling points (e.g., predicted 339.9°C vs. experimental 56°C at reduced pressure) highlight the need to validate computational models with empirical data .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.